Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride

Description

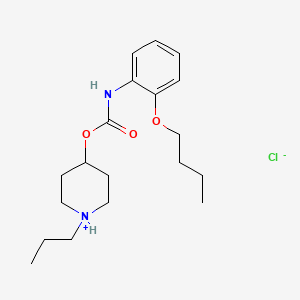

Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride, is a synthetic carbamate derivative characterized by a 2-butoxyphenyl group linked to a carbamic acid scaffold and a 1-propyl-4-piperidinyl ester moiety.

Properties

CAS No. |

105384-03-0 |

|---|---|

Molecular Formula |

C19H31ClN2O3 |

Molecular Weight |

370.9 g/mol |

IUPAC Name |

(1-propylpiperidin-1-ium-4-yl) N-(2-butoxyphenyl)carbamate;chloride |

InChI |

InChI=1S/C19H30N2O3.ClH/c1-3-5-15-23-18-9-7-6-8-17(18)20-19(22)24-16-10-13-21(12-4-2)14-11-16;/h6-9,16H,3-5,10-15H2,1-2H3,(H,20,22);1H |

InChI Key |

FTGMWOXJPJWNAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Carbamoyl Chloride Intermediate

- Step 1: Synthesis of 2-butoxyphenyl carbamoyl chloride by reacting 2-butoxyphenyl carbamic acid or corresponding acid derivative with thionyl chloride (SOCl2) or oxalyl chloride in anhydrous dichloromethane with catalytic DMF at room temperature for 4-7 hours.

- Step 2: The carbamoyl chloride intermediate is then reacted with 1-propyl-4-piperidine under basic conditions, typically in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) as a catalyst at low temperature (-5°C to room temperature) to form the carbamate ester.

- Step 3: The reaction mixture is quenched with water, extracted with organic solvents, dried, and purified by column chromatography to yield the desired carbamate ester.

- Step 4: The final compound is converted to its monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system, followed by isolation as a solid.

Coupling Using Carbodiimide-Mediated Esterification

- Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) or its analogs are used to activate the carboxyl group of 2-butoxyphenyl carbamic acid derivatives.

- Procedure: The activated ester intermediate is reacted with 1-propyl-4-piperidine in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane under inert atmosphere at room temperature for 12-48 hours.

- Purification: After reaction completion, the mixture is washed sequentially with acid, bicarbonate, and brine solutions, dried over anhydrous magnesium sulfate, and purified by silica gel chromatography.

- Advantages: This method avoids the use of corrosive acid chlorides and allows milder reaction conditions with good yields (typically 56-75%).

Alternative Activation Methods

- Use of T3P (2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide):

Under nitrogen atmosphere at low temperatures (-15 to 20°C), T3P in dichloromethane activates the carboxylic acid group, enabling coupling with the amine to form the carbamate ester efficiently. DMAP is used as a catalyst. - Reaction Work-up: After completion, aqueous sodium bicarbonate and ammonium chloride washes remove by-products, followed by drying and chromatographic purification.

Reaction Conditions Summary Table

| Preparation Method | Key Reagents & Catalysts | Solvent(s) | Temperature | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| Carbamoyl chloride intermediate | SOCl2 or oxalyl chloride, triethylamine, DMAP | Dichloromethane (DCM) | 0°C to RT | 4-12 hours | 60-75 | Requires careful handling of acid chlorides |

| Carbodiimide-mediated coupling | EDCI, HOBt, DIPEA | DMF or DCM | RT | 12-48 hours | 56-75 | Mild conditions, avoids acid chlorides |

| T3P activation | T3P, DMAP | DCM | -15°C to RT | 2-24 hours | 60-70 | Low temperature, efficient activation |

Analytical Characterization and Purification

- Purification Techniques: Silica gel column chromatography using solvent systems such as n-hexane:ethyl acetate:methanol in varying ratios (e.g., 12:3:1) is standard.

- Characterization: Proton nuclear magnetic resonance (^1H-NMR), high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and melting point analysis confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Carbamate esters exhibit diverse biological activities influenced by substituent groups. Below is a comparative analysis of structurally related compounds:

Substituent Variations in Alkoxy Chains

Target Compound :

- Substituents : 2-butoxyphenyl (C₄H₉O), 1-propyl-4-piperidinyl.

- Key Features : Shorter alkoxy chain (butoxy) may balance lipophilicity and aqueous solubility.

- Hexyloxy Analog (CAS 105384-05-2): Substituents: 2-(hexyloxy)phenyl (C₆H₁₃O), 1-propyl-4-piperidinyl.

Heptyloxy Analog (CAS 105384-01-8) :

Pharmacologically Active Carbamates

Formetanate Hydrochloride (CAS 23422-53-9) :

- Fluorophenyl Derivative (CAS 63826-02-8): Substituents: 4-fluorophenyl, decahydroquinolinyl, 1-methylpropyl ester. Key Features: Fluorine substitution enhances binding affinity to CNS receptors; bulkier ester group may slow metabolism .

Data Table: Comparative Overview

Research Findings and Pharmacological Implications

- Lipophilicity vs. Solubility : Longer alkoxy chains (e.g., hexyloxy, heptyloxy) correlate with increased logP values but reduced aqueous solubility, limiting systemic bioavailability compared to the target compound’s butoxy group .

- Metabolic Stability : Ethyl- and propyl-piperidinyl esters exhibit slower hepatic degradation than methylcarbamates (e.g., Formetanate), suggesting extended therapeutic windows .

- Receptor Binding : Fluorine substitution (CAS 63826-02-8) enhances interactions with aromatic residues in cholinesterases, as demonstrated in molecular docking studies .

Limitations and Data Discrepancies

- Molecular Formula Inconsistencies: lists identical molecular formulas (C₂₁H₃₄N₂O₃·HCl) for compounds with differing substituents (hexyloxy vs.

- Sparse Pharmacokinetic Data: Limited experimental studies on the target compound necessitate caution in extrapolating findings from structural analogs.

Biological Activity

Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride (CAS No. 105384-03-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H31ClN2O3

- Molar Mass : 370.91404 g/mol

Analgesic Properties

Research indicates that derivatives of carbamic acid, including those similar to (2-butoxyphenyl)-, exhibit significant analgesic activity. A study synthesized several carbamic acid derivatives and evaluated their analgesic effects in vitro and in vivo. Among these compounds, one derivative demonstrated a potent analgesic effect comparable to morphine, suggesting that the structure of carbamic acid derivatives can be optimized for enhanced pain relief .

The analgesic activity of these compounds is believed to involve the antagonism of serotonin receptors, particularly the 5-HT(2A) receptor. This receptor plays a critical role in modulating pain pathways in the central nervous system. The ability to selectively target these receptors could lead to fewer side effects compared to traditional opioids .

Case Studies

- Synthesis and Evaluation : A series of carbamic acid derivatives were synthesized and tested for their analgesic properties. The most promising compound showed a favorable safety profile and pharmacokinetic properties in animal models, indicating its potential as a lead candidate for further development .

- Comparative Analysis : In a comparative study involving various analgesics, the carbamic acid derivative outperformed standard treatments in terms of efficacy while maintaining a wider safety margin. This suggests that modifications in the chemical structure can significantly influence biological activity .

Data Table: Biological Activity Overview

| Property | Value/Description |

|---|---|

| CAS Number | 105384-03-0 |

| Molecular Formula | C19H31ClN2O3 |

| Molar Mass | 370.91404 g/mol |

| Analgesic Activity | Potent; comparable to morphine |

| Mechanism | 5-HT(2A) receptor antagonism |

| Safety Profile | Favorable; wide safety margin |

Q & A

Basic Question: How can researchers optimize the synthesis of this carbamate ester hydrochloride for high yield and purity?

Methodological Answer:

Synthesis optimization requires careful selection of coupling agents and reaction conditions. A validated approach involves:

- Step 1: Reacting 2-butoxyphenylcarbamic acid with 1-propyl-4-piperidinol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the ester bond .

- Step 2: Hydrochloride salt formation via HCl gas bubbling in anhydrous ether or methanol .

- Critical Parameters:

- Temperature: Maintain 0–5°C during coupling to minimize side reactions.

- Solvent: Use dichloromethane or THF for improved solubility of intermediates .

- Purity Check: Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm final purity via HPLC (>98%) .

Basic Question: What analytical techniques are recommended for structural characterization?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify proton environments (e.g., piperidinyl CH2 groups at δ 1.2–2.5 ppm) and confirm ester linkage (C=O at ~170 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic and piperidinyl regions .

- X-ray Crystallography: Resolve the 3D conformation of the piperidinyl ring and hydrochloride salt interactions (if single crystals are obtainable) .

- Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]+ at m/z ~380) and isotopic pattern matching .

Basic Question: What safety protocols are critical during handling?

Methodological Answer:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential neurotoxic effects of carbamates .

- Storage: Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester group .

- Spill Management: Neutralize with 5% sodium bicarbonate solution before disposal .

Advanced Question: How can researchers investigate the compound’s biological activity against acetylcholinesterase (AChE)?

Methodological Answer:

- In Vitro Assay Design:

- Enzyme Inhibition: Use Ellman’s method with AChE (from electric eel or human recombinant) and substrate acetylthiocholine. Measure IC50 values at varying concentrations (1 nM–100 µM) .

- Kinetic Analysis: Perform Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive) .

- Molecular Docking: Use software like AutoDock Vina to model interactions between the piperidinyl group and AChE’s catalytic site (e.g., π-π stacking with Trp86) .

- Data Validation: Compare results with positive controls (e.g., donepezil) and validate via SPR (surface plasmon resonance) for binding affinity .

Advanced Question: How does pH affect the stability of the hydrochloride salt in aqueous solutions?

Methodological Answer:

- Experimental Design:

- Prepare solutions in buffers (pH 1–10) and incubate at 25°C/37°C.

- Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Key Findings:

- pH 1–3: Stable due to protonated amine preventing hydrolysis.

- pH >7: Rapid ester hydrolysis (t1/2 < 12 hours) due to OH– nucleophilic attack .

- Mitigation Strategy: Use lyophilized formulations or non-aqueous carriers (e.g., PEG) for long-term storage .

Advanced Question: How can contradictory data on metabolic pathways be resolved?

Methodological Answer:

- Hypothesis Testing:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Look for N-dealkylation (piperidinyl group) or ester cleavage .

- Isotope Labeling: Use ¹⁴C-labeled compound to track metabolic fate in vivo .

- Data Reconciliation:

- Cross-validate findings with computational tools (e.g., MetaSite) to predict CYP450 interactions .

- Address species-specific differences by comparing rodent vs. human microsome data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.